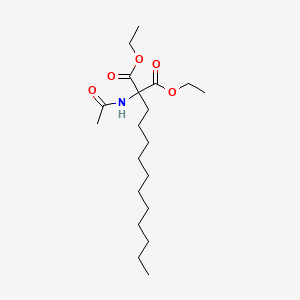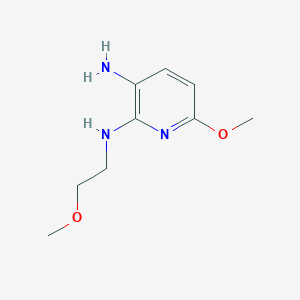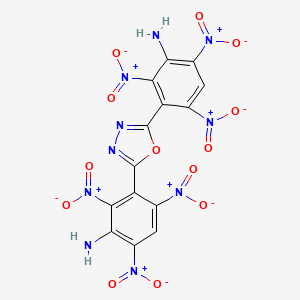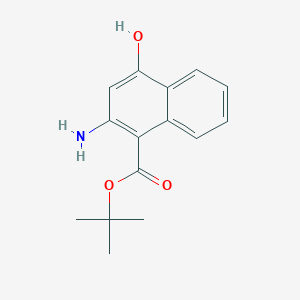
Tert-butyl 2-amino-4-hydroxynaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a light brown solid with a molecular weight of 259.3 g/mol . This compound is primarily used in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-BOC-AMINO-4-HYDROXY-NAPHTHALENE typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group. The process can be summarized as follows:
Starting Material: The synthesis begins with 4-hydroxy-1-naphthylamine.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA).
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
1-BOC-AMINO-4-HYDROXY-NAPHTHALENE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and acids like trifluoroacetic acid (TFA) for deprotection. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BOC-AMINO-4-HYDROXY-NAPHTHALENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-BOC-AMINO-4-HYDROXY-NAPHTHALENE involves its ability to act as a protecting group for amino functions. The BOC group is stable under basic conditions but can be cleaved under acidic conditions, making it useful in multi-step organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-BOC-AMINO-4-HYDROXY-NAPHTHALENE can be compared with other similar compounds, such as:
1-BOC-AMINO-2-HYDROXY-NAPHTHALENE: Similar structure but with the hydroxyl group at a different position.
1-BOC-AMINO-4-METHOXY-NAPHTHALENE: Similar structure but with a methoxy group instead of a hydroxyl group.
1-BOC-AMINO-4-ACETOXY-NAPHTHALENE: Similar structure but with an acetoxy group instead of a hydroxyl group.
The uniqueness of 1-BOC-AMINO-4-HYDROXY-NAPHTHALENE lies in its specific substitution pattern, which influences its reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)13-10-7-5-4-6-9(10)12(17)8-11(13)16/h4-8,17H,16H2,1-3H3 |
InChI Key |
AXZPEYDPHFCBAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C2=CC=CC=C21)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
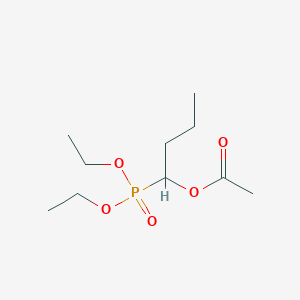
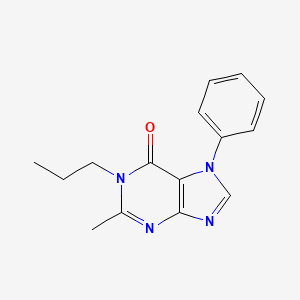
![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
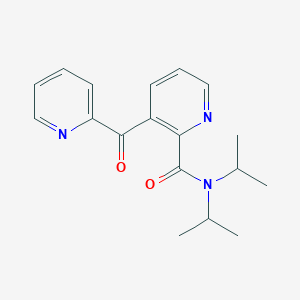
![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
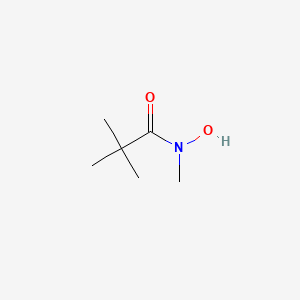
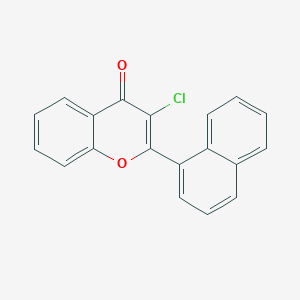
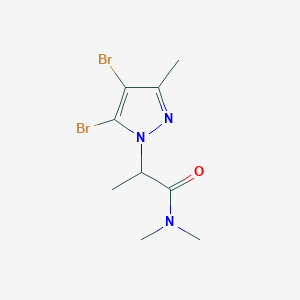
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
